cycloxydim mechanism of action on acetyl-CoA carboxylase
cycloxydim mechanism of action on acetyl-CoA carboxylase
An In-depth Technical Guide on the Core Mechanism of Action of Cycloxydim on Acetyl-CoA Carboxylase
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cycloxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione (CHD) chemical class, often referred to as "DIMs".[1][2] Its primary mode of action is the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in plant metabolism.[3][4] This inhibition disrupts the de novo biosynthesis of fatty acids, which are essential components for building cell membranes and storing energy.[3][5] The subsequent depletion of lipids leads to a cessation of growth, particularly in meristematic regions, and ultimately results in the death of susceptible grass species.[6][7] This guide provides a detailed examination of the biochemical interaction between cycloxydim and ACCase, the basis for its herbicidal selectivity, quantitative inhibition data, and the experimental protocols used to characterize this mechanism.
Introduction to Acetyl-CoA Carboxylase (ACCase)
Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2) is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the biosynthesis of fatty acids.[8][9][10] This two-step reaction involves the ATP-dependent carboxylation of a biotin prosthetic group, followed by the transfer of the activated carboxyl group to acetyl-CoA, forming malonyl-CoA.
Plants possess two distinct structural forms of ACCase, segregated by cellular compartment:
-
Heteromeric (Prokaryotic-type) ACCase: Found in the plastids of most dicotyledonous (broadleaf) plants and some monocots.[8][11] It is composed of four distinct subunits that are encoded by separate genes: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and the α and β subunits of carboxyltransferase (CT).[12]
-
Homomeric (Eukaryotic-type) ACCase: This form is a large, multifunctional polypeptide containing all three functional domains (BC, BCCP, and CT) on a single protein.[8][9] In most plants, this form is located in the cytosol where it is involved in the synthesis of very long-chain fatty acids and secondary metabolites like flavonoids.[12] Crucially, in the grass family (Poaceae), the homomeric form is also found in the plastids, where it is responsible for de novo fatty acid synthesis.[8][13]
This structural difference in the plastidial ACCase between grasses and other plants is the fundamental basis for the selectivity of cycloxydim and other graminicides.
Cycloxydim's Mechanism of Inhibition
Cycloxydim exerts its herbicidal effect by specifically targeting the homomeric, plastidic ACCase found in grasses.[13] The molecular mechanism is characterized by the following key features:
-
Target Domain: Cycloxydim binds to the carboxyltransferase (CT) domain of the ACCase enzyme.[14][15][16] This binding action physically obstructs the active site.
-
Inhibition of Transcarboxylation: By binding to the CT domain, cycloxydim prevents the transfer of the carboxyl group from the biotin carrier to acetyl-CoA.[6][14][16] Studies on related CHD and aryloxyphenoxypropionate (FOP) herbicides show they act as non-competitive inhibitors with respect to ATP and bicarbonate, but are competitive inhibitors with the acetyl-CoA substrate.[16][17] This kinetic profile confirms that the herbicidal action occurs at the second partial reaction (transcarboxylation) of the enzyme.
-
Reversible Binding: The inhibition of ACCase by CHD herbicides is reversible.[17]
The consequence of this enzymatic block is the rapid depletion of malonyl-CoA, halting the production of fatty acids required for the formation of glycerolipids and new membranes, which is fatal to the plant.[5][6]
Figure 1: Mechanism of cycloxydim action on ACCase.
Basis of Selectivity
The selectivity of cycloxydim as a graminicide is a direct result of the structural differences in the ACCase enzyme between grass weeds and broadleaf crops:
-
Susceptible Grasses (Monocots): Possess the homomeric, eukaryotic-type ACCase in their plastids. This form is highly sensitive to inhibition by cycloxydim.[13]
-
Tolerant Broadleaf Plants (Dicots): Utilize the heteromeric, prokaryotic-type ACCase in their plastids. This multi-subunit enzyme is structurally different and insensitive to cycloxydim and other DIM and FOP herbicides.[6] While dicots also have a homomeric ACCase in their cytosol, it is significantly less sensitive to these herbicides.[14]
This target-site difference allows cycloxydim to control grass weeds effectively within broadleaf crops like soybean, canola, and sugar beet.
References
- 1. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 2. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Cycloxydim (Ref: BAS 517H) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. An Isoleucine Residue within the Carboxyl-Transferase Domain of Multidomain Acetyl-Coenzyme A Carboxylase Is a Major Determinant of Sensitivity to Aryloxyphenoxypropionate But Not to Cyclohexanedione Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of a Novel W2027L Mutation and Non-Target Site Resistance on Acetyl-CoA Carboxylase-Inhibiting Herbicides in a French Lolium multiflorum Population - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. experts.umn.edu [experts.umn.edu]
